molecular formula C12H12N4O B8279248 2-amino-8-ethyl-6-ethynyl-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one

2-amino-8-ethyl-6-ethynyl-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No. B8279248
M. Wt: 228.25 g/mol
InChI Key: XKTROZQOOFWVDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08044062B2

Procedure details

Potassium carbonate (1.00 g, 7.28 mmol) was added to a flask charged with 2-amino-8-ethyl-4-methyl-6-((trimethylsilyl)ethynyl)pyrido[2,3-d]pyrimidin-7(8H)-one (1.09 g, 3.64 mmol) in anhydrous methanol (15 mL). The reaction was stirred at room temperature under nitrogen for 16 h. The reaction was concentrated to one half volume and the yellow precipitate collected by vacuum filtration to afford 2-amino-8-ethyl-6-ethynyl-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one.
Quantity
1 g
Type
reactant
Reaction Step One
Name
2-amino-8-ethyl-4-methyl-6-((trimethylsilyl)ethynyl)pyrido[2,3-d]pyrimidin-7(8H)-one
Quantity
1.09 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[NH2:7][C:8]1[N:9]=[C:10]([CH3:27])[C:11]2[CH:17]=[C:16]([C:18]#[C:19][Si](C)(C)C)[C:15](=[O:24])[N:14]([CH2:25][CH3:26])[C:12]=2[N:13]=1>CO>[NH2:7][C:8]1[N:9]=[C:10]([CH3:27])[C:11]2[CH:17]=[C:16]([C:18]#[CH:19])[C:15](=[O:24])[N:14]([CH2:25][CH3:26])[C:12]=2[N:13]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
2-amino-8-ethyl-4-methyl-6-((trimethylsilyl)ethynyl)pyrido[2,3-d]pyrimidin-7(8H)-one
Quantity
1.09 g
Type
reactant
Smiles
NC=1N=C(C2=C(N1)N(C(C(=C2)C#C[Si](C)(C)C)=O)CC)C
Name
Quantity
15 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature under nitrogen for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated to one half volume
FILTRATION
Type
FILTRATION
Details
the yellow precipitate collected by vacuum filtration

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NC=1N=C(C2=C(N1)N(C(C(=C2)C#C)=O)CC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.